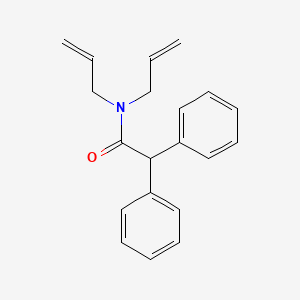![molecular formula C17H25N3O3 B5997699 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5997699.png)
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The urea linkage and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: A precursor used in the synthesis of the compound.
Pyrrolidine derivatives: Compounds with similar pyrrolidinone rings that exhibit comparable biological activities.
Urea derivatives: Compounds with urea linkages that share similar chemical properties.
Uniqueness
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
IUPAC Name |
1-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)11-20-10-12(9-15(20)21)18-16(22)19-13-7-5-6-8-14(13)23-4/h5-8,12H,9-11H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVANGSWNSKSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Benzylpiperazin-1-yl)-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B5997619.png)
![2-(4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5997624.png)
![[3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol](/img/structure/B5997637.png)

![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5997660.png)
![N-(3'-fluoro-3-biphenylyl)-1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-4-piperidinecarboxamide](/img/structure/B5997664.png)
![1-(2-fluorophenyl)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5997668.png)
![{1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5997672.png)
![2-(2-chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5997686.png)

![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5997710.png)
![methyl 2-[[7-(4-methoxyphenyl)-8-oxo-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetate](/img/structure/B5997715.png)
![2-chloro-N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B5997723.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine](/img/structure/B5997727.png)
